molecular formula C9H11FO2 B14774333 1-Ethoxy-2-fluoro-4-methoxybenzene

1-Ethoxy-2-fluoro-4-methoxybenzene

Cat. No.: B14774333
M. Wt: 170.18 g/mol
InChI Key: SWZMBKOQNBEUHG-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 2-fluoro-4-methoxybenzene using ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy, fluoro, or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Ethoxy-2-fluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluoro group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

    1-Fluoro-4-methoxybenzene: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    1-Ethoxy-4-methoxybenzene:

    1-Ethoxy-2-methoxybenzene: Lacks the fluoro group, leading to variations in reactivity and interactions.

Uniqueness: 1-Ethoxy-2-fluoro-4-methoxybenzene is unique due to the combination of ethoxy, fluoro, and methoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

1-ethoxy-2-fluoro-4-methoxybenzene

InChI

InChI=1S/C9H11FO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

SWZMBKOQNBEUHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)F

Origin of Product

United States

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